molecular formula C15H11ClN4O2 B6061665 4-chloro-N'-(4-oxo-3,4-dihydro-2-quinazolinyl)benzohydrazide

4-chloro-N'-(4-oxo-3,4-dihydro-2-quinazolinyl)benzohydrazide

Cat. No. B6061665
M. Wt: 314.72 g/mol
InChI Key: PTIJMTFWZVTSED-UHFFFAOYSA-N
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Description

4-chloro-N'-(4-oxo-3,4-dihydro-2-quinazolinyl)benzohydrazide, also known as QZD-1, is a chemical compound that has gained interest in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

Scientific Research Applications

Anticonvulsant Activity

4-chloro-N'-(4-oxo-3,4-dihydro-2-quinazolinyl)benzohydrazide and its derivatives have been investigated for their potential anticonvulsant activities. A study by Noureldin et al. (2017) synthesized a series of new quinazolinone derivatives, including those with the 4-chloro-N'-benzohydrazide moiety, and evaluated their anticonvulsant activity. The results showed that these compounds exhibited significant anticonvulsant effects, with some derivatives demonstrating superior activities compared to reference drugs (Noureldin et al., 2017).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Chaitanya et al. (2017) reported on the synthesis of substituted quinazolinyl methyl nitrite derivatives and evaluated their antibacterial and antifungal activities. These compounds, related to this compound, exhibited potential antimicrobial properties against a range of bacterial and fungal strains (Chaitanya et al., 2017).

Synthesis and Characterization

Furthermore, the compound has been a focus in synthetic chemistry for the development of various derivatives with potential biological activities. Khilya et al. (2004) described the synthesis of quinazolinyl- and benzimidazolylacetonitriles, including derivatives related to this compound. These compounds were synthesized and characterized for their potential in various biological applications (Khilya et al., 2004).

properties

IUPAC Name

4-chloro-N'-(4-oxo-3H-quinazolin-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-10-7-5-9(6-8-10)13(21)19-20-15-17-12-4-2-1-3-11(12)14(22)18-15/h1-8H,(H,19,21)(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIJMTFWZVTSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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